![molecular formula C9H17NO2 B2832698 trans-2-[(Oxan-4-yl)amino]cyclobutan-1-ol CAS No. 2413365-26-9](/img/structure/B2832698.png)

trans-2-[(Oxan-4-yl)amino]cyclobutan-1-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

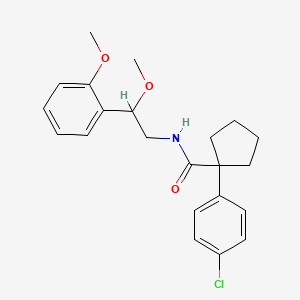

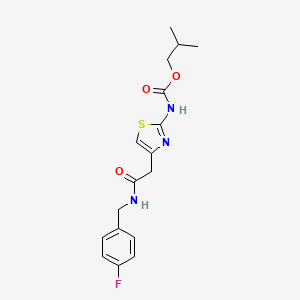

“trans-2-[(Oxan-4-yl)amino]cyclobutan-1-ol”, also known as PNU-99963, is a small molecule that belongs to the class of cyclobutanols. It has a molecular weight of 171.24 . The IUPAC name for this compound is (1S,2S)-2-((tetrahydro-2H-pyran-4-yl)amino)cyclobutan-1-ol .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C9H17NO2/c11-9-2-1-8(9)10-7-3-5-12-6-4-7/h7-11H,1-6H2/t8-,9-/m0/s1 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.Physical And Chemical Properties Analysis

“this compound” is a solid at room temperature .Scientific Research Applications

Conformational Preferences and Folding : The hexamer and octamer of trans-2-aminocyclobutane carboxylic acid exhibit a marked preference for folding into a well-defined 12-helical conformation in both solution and solid states (Fernandes et al., 2010).

Stereocontrolled Synthesis and Structural Study : Derivatives of (+)- and (-)-2-aminocyclobutane-1-carboxylic acid have been prepared through enantiodivergent synthetic sequences. The study highlights the stereocontrolled synthesis and structural properties of these compounds, which are crucial for designing peptides with specific conformational attributes (Izquierdo et al., 2005).

Chiral Expression and Secondary Structure in β-Peptides : The chirality of monomeric residues in small oligopeptides composed of 2-aminocyclobutane-1-carboxylic acid (ACBA) derivatives dictates their prevalent folding patterns. This study provides insights into designing short foldamers based on the conformational properties of the cyclobutane β-peptides (Gorrea et al., 2012).

Hydrogen Bonding in β-Dipeptides : The study on bis(cyclobutane) β-dipeptides, including those with trans stereochemistry, revealed a prevalence of eight-membered hydrogen-bonded rings. This has implications for understanding the molecular structure and interactions in such peptides (Torres et al., 2009).

Influence of Stereochemistry in Amphiphiles : Research on chiral cyclobutane β-amino acid-based amphiphiles demonstrates how cis/trans stereochemistry and stereochemical constraints affect their physicochemical behavior, molecular organization, and morphology. Such insights are vital for the rational design of functional materials (Sorrenti et al., 2016).

Synthesis of Cyclobutane Derivatives for Drug Discovery : The synthesis and molecular structure of cyclobutane diamines, including their Boc-monoprotected derivatives, are considered promising for drug discovery due to their conformational preferences and potential as sterically constrained building blocks (Radchenko et al., 2010).

properties

IUPAC Name |

(1S,2S)-2-(oxan-4-ylamino)cyclobutan-1-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2/c11-9-2-1-8(9)10-7-3-5-12-6-4-7/h7-11H,1-6H2/t8-,9-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXODTBSXWZFMIG-IUCAKERBSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1NC2CCOCC2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H]([C@H]1NC2CCOCC2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-amino-4-methyl-6-oxo-1(6H)-pyrimidinyl]-N~1~-(3-fluoro-4-methoxyphenyl)acetamide](/img/structure/B2832620.png)

![6-[(E)-But-2-enyl]-2,4-dimethyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2832621.png)

![1-ethyl-N-(6-(methylthio)benzo[d]thiazol-2-yl)-1H-pyrazole-5-carboxamide](/img/structure/B2832627.png)

![(2E)-2-[(1-ethyl-3-methylpyrazol-4-yl)methylidene]-7-methyl-5-(5-methylfuran-2-yl)-3-oxo-N-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2832629.png)

![S-{[(6-chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)sulfanyl]methyl} O,O-diethyl phosphorodithioate](/img/structure/B2832630.png)

![2-(Methylsulfanyl)-4-morpholino[1]benzothieno[3,2-d]pyrimidine](/img/structure/B2832633.png)